molecular formula C8H6ClFOS B14025370 5-Chloro-2-fluoro-3-(methylthio)benzaldehyde

5-Chloro-2-fluoro-3-(methylthio)benzaldehyde

Cat. No.: B14025370
M. Wt: 204.65 g/mol
InChI Key: ONTDJBGXXAUGEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-fluoro-3-(methylthio)benzaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(methylthio)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the chloro, fluoro, and methylthio groups can influence its reactivity and binding affinity to various biological targets. These interactions can modulate biochemical pathways and result in specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-3-(methylthio)benzaldehyde is unique due to the specific combination of chloro, fluoro, and methylthio substituents on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H6ClFOS

Molecular Weight

204.65 g/mol

IUPAC Name

5-chloro-2-fluoro-3-methylsulfanylbenzaldehyde

InChI

InChI=1S/C8H6ClFOS/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3

InChI Key

ONTDJBGXXAUGEV-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1F)C=O)Cl

Origin of Product

United States

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